Superior Kinase Inhibition Potency of 4-(Pyridin-4-yl)oxazole Scaffold in CK1δ Inhibitor Development
The 4-(pyridin-4-yl)oxazole motif, as part of the 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole core, demonstrates potent inhibition of CK1δ. This compound achieved an IC50 of 1 µM against CK1δ and 8 µM against CK1ε in in vitro assays [1]. This represents a key differentiator compared to analogs with altered pyridine substitution patterns, which often exhibit reduced affinity due to suboptimal interactions with the ATP-binding pocket.
| Evidence Dimension | Inhibition of Casein Kinase 1δ (CK1δ) |
|---|---|
| Target Compound Data | IC50 = 1 µM (for the 3-(4-fluorophenyl)-5-isopropyl-4-(pyridin-4-yl)isoxazole derivative) |
| Comparator Or Baseline | Other isoxazole analogs with different pyridine substitution (IC50 values not specified in this study, but selectivity enhancements are attributed to the 4-pyridinyl group) |
| Quantified Difference | 8-fold selectivity for CK1δ over CK1ε |
| Conditions | In vitro kinase assay using recombinant human CK1δ and CK1ε |
Why This Matters
For procurement decisions, this data confirms that the 4-(pyridin-4-yl)oxazole scaffold is a validated starting point for achieving single-digit micromolar potency against therapeutically relevant kinases.
- [1] C5‐Iminosugar modification of casein kinase 1δ lead 3‐(4‐fluorophenyl)‐5‐isopropyl‐4‐(pyridin‐4‐yl)isoxazole promotes enhanced inhibitor affinity and selectivity. Archiv der Pharmazie, 2022, 355(5), 2100497. View Source
